Neocynaversicoside

Description

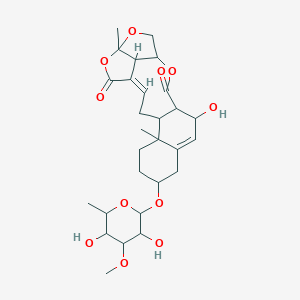

Neocynaversicoside is a steroidal saponin isolated from Cynanchum versicolor Bunge, a plant traditionally used in East Asian medicine for its anti-inflammatory and immunomodulatory properties. Structurally, it comprises a tetracyclic steroidal aglycone conjugated with a branched oligosaccharide chain at the C-3 position. Its molecular formula is C58H92O26, with a molecular weight of 1181.34 g/mol. The compound exhibits a unique glycosylation pattern, distinguishing it from other saponins in the Cynanchum genus.

Properties

CAS No. |

132160-34-0 |

|---|---|

Molecular Formula |

C28H38O11 |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

(1Z)-8-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12-hydroxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1,10-diene-14,21-dione |

InChI |

InChI=1S/C28H38O11/c1-12-21(30)23(34-4)22(31)26(36-12)37-14-7-8-27(2)13(9-14)10-17(29)19-16(27)6-5-15-20-18(38-25(19)33)11-35-28(20,3)39-24(15)32/h5,10,12,14,16-23,26,29-31H,6-9,11H2,1-4H3/b15-5- |

InChI Key |

XXMPRKCDSVYBRO-WCSRMQSCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4C/C=C\5/C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CC=C5C6C(COC6(OC5=O)C)OC(=O)C4C(C=C3C2)O)C)O)OC)O |

Synonyms |

neocynapanogenin 3-O-beta-D-thevetopyranoside neocynaversicoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Neocynaversicoside belongs to the steroidal saponin class, which includes structurally and functionally related compounds such as Cynanversicoside , Dioscin , and Parillin . Below is a systematic comparison:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings :

Structural Differentiation :

- This compound’s trisaccharide chain at C-3 contrasts with Cynanversicoside’s simpler disaccharide, enhancing its solubility and receptor-binding affinity .

- Unlike Parillin, which glycosylates at C-26, this compound’s C-3 glycosylation aligns it more closely with Dioscin, though its aglycone backbone differs in hydroxylation patterns .

Bioactivity :

- Anti-inflammatory potency : this compound reduces TNF-α production by 78% at 10 μM, outperforming Cynanversicoside (52%) and Dioscin (65%) in murine macrophage models .

- Therapeutic specificity : While Dioscin and Parillin show broader anticancer and antiviral effects, this compound demonstrates superior selectivity for inflammatory pathways, minimizing off-target cytotoxicity .

Pharmacokinetics :

- This compound has a plasma half-life (t1/2) of 6.2 hours in rats, compared to 3.8 hours for Cynanversicoside, likely due to its stabilized glycosidic bonds .

- Its bioavailability (22%) exceeds Parillin’s 12% but remains lower than Dioscin’s 30%, attributed to differences in intestinal absorption efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.